N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 2034292-32-3) is a heterocyclic compound featuring a benzofuran moiety linked via a methoxyethyl chain to a 1-methyl-1,2,3-triazole-4-carboxamide group. Its molecular formula is C₁₅H₁₆N₄O₃, with a molecular weight of 300.31 g/mol .
For example, 4-carboxamide-5-aryl-2H-1,2,3-triazole derivatives are synthesized via coupling of aryl-substituted triazoles with aminoethyl groups, followed by Boc-deprotection . Similar procedures using Cu(I)-catalyzed click chemistry or carbodiimide-mediated amidation (e.g., EDC/NHS) are common for triazole-carboxamide synthesis . Characterization typically employs NMR, IR, and X-ray crystallography, as seen in related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-19-9-11(17-18-19)15(20)16-8-14(21-2)13-7-10-5-3-4-6-12(10)22-13/h3-7,9,14H,8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUOVEAKJUKADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC3=CC=CC=C3O2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction
The benzofuran core is typically synthesized via Ulmann-type cyclization or acid-catalyzed cyclodehydration . A patent by details the preparation of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate, which involves:
- Esterification : Reacting benzofuran-2-carboxylic acid with ethanol under acidic conditions to form the ethyl ester.
- Functionalization : Introducing the methoxyethyl group via nucleophilic substitution. For example, reacting benzofuran-2-yl methanol with methoxyethyl chloride in the presence of a base like potassium carbonate.
Amination of the Methoxyethyl Side Chain
The methoxyethyl side chain is converted to an amine through:
- Bromination : Treating 2-(methoxyethyl)benzofuran with N-bromosuccinimide (NBS) to introduce a bromine atom at the terminal position.
- Gabriel Synthesis : Reacting the bromide with phthalimide potassium salt, followed by hydrazinolysis to yield the primary amine.
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Huisgen 1,3-Dipolar Cycloaddition
The 1,2,3-triazole ring is formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Azide Preparation : Methyl azide is generated in situ from sodium azide and methyl iodide in dimethylformamide (DMF).
- Alkyne Component : Propiolic acid serves as the alkyne precursor.
- Cycloaddition : Reacting methyl azide with propiolic acid in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) yields 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with >90% regioselectivity.
Alternative Route: Hydrazine-Based Cyclization
A method adapted from involves:
- Hydrazine Formation : Reacting methyl hydrazine with cyanoacetic acid to form a hydrazone intermediate.
- Cyclization : Heating the hydrazone in acidic conditions (e.g., HCl/EtOH) induces cyclization to the triazole carboxylic acid (yield: 75–82%).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) :
- Activation : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is activated with EDCl/HOBt in anhydrous dichloromethane.
- Coupling : Benzofuran-2-yl methoxyethyl amine is added dropwise, and the reaction is stirred at 0–5°C for 12 hours. Purification via column chromatography (silica gel, EtOAc/hexane) yields the target compound in 68–72% purity.
Formamide-Assisted Transamidation
A patent describes an alternative approach using sodium methoxide and formamide :
- Ester to Amide Conversion : Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is refluxed with formamide and sodium methoxide in N-methylpyrrolidone (NMP) to directly form the carboxamide.
- Coupling : The pre-formed triazole carboxamide is then coupled with the benzofuran amine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
Optimization and Scalability
Solvent and Catalyst Screening
Purification Techniques
- Recrystallization : Crude products are recrystallized from methanol/water (95:5) to achieve >98% purity.
- Chromatography : Flash chromatography with gradient elution (hexane → ethyl acetate) resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Structural Analogs and Molecular Properties
The following table compares the target compound with three analogs based on substituent variations and molecular features:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | 2034292-32-3 | C₁₅H₁₆N₄O₃ | 300.31 | Benzofuran, methoxyethyl, triazole |
| N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide | 1797183-26-6 | C₁₃H₁₅FN₄O₂ | 278.28 | 3-Fluorophenyl, methoxyethyl, triazole |
| N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | 1421509-61-6 | C₁₇H₂₀FN₅O₂ | 345.40 | 3-Fluorophenyl, pyrrolidinone, triazole |
| N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | 923226-70-4 | C₁₈H₁₇N₃O₄S | 371.40 | Thiazole, furan, 3-methoxybenzyl |
Substituent Effects on Properties
Benzofuran vs. Fluorophenyl: The benzofuran group in the target compound enhances aromatic surface area compared to the 3-fluorophenyl substituent in BK48885 (CAS: 1797183-26-6) . This may improve binding affinity in biological systems via π-π interactions but could reduce solubility due to increased hydrophobicity.
Methoxyethyl vs. Pyrrolidinone: The pyrrolidinone substituent in CAS 1421509-61-6 adds a polar, cyclic amide group, which may improve water solubility and hydrogen-bonding capacity compared to the methoxyethyl chain in the target compound .
Triazole-Carboxamide Core: All compounds share the 1-methyl-1H-1,2,3-triazole-4-carboxamide motif, which is structurally rigid and capable of acting as a hydrogen-bond donor/acceptor. This feature is critical for interactions with biological targets, such as enzymes or receptors .
Research Implications and Gaps
- Biological Activity: No direct data on the target compound’s activity are available.
- Physicochemical Data : Critical parameters like solubility, melting point, and logP are unreported for the target compound , limiting comparative analysis.
Biological Activity
N-(2-(benzofuran-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a benzofuran moiety , contributing to its unique chemical properties. The presence of methoxyethyl and carboxamide groups enhances its solubility and biological activity.
Structural Formula
The primary mechanism of action for this compound involves interaction with various biological targets, particularly G protein-coupled receptors (GPCRs) and kinase pathways .
Target Receptors
- 5HT1A Receptor : It has been shown to bind with a Ki affinity of approximately 806 nM , indicating potential as a modulator in serotonergic pathways.
- NF-kB Pathway : Some derivatives exhibit inhibitory effects on the NF-kB pathway, which is crucial in cancer cell proliferation and survival .
Anticancer Activity
Research indicates that triazole-containing compounds demonstrate promising anticancer properties:
- Cytotoxicity : Studies have reported IC50 values as low as 0.43 µM against HCT116 colon cancer cells, showcasing significant potency compared to traditional chemotherapeutics .
- Mechanisms of Action : The compound induces apoptosis in cancer cells through increased reactive oxygen species (ROS) levels and modulation of mitochondrial membrane potential .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity:
- Broad Spectrum : It exhibits activity against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Study 1: Anticancer Efficacy in Cell Lines
A series of experiments were conducted to assess the anticancer efficacy of this compound in different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis |
| MDA-MB-231 | 0.15 | Inhibits NF-kB signaling |
| A549 | 7.72 | Increases ROS levels |
This table summarizes the cytotoxic effects observed across various studies, highlighting the compound's potential as a lead in cancer therapy.
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against multiple bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results indicate that this compound possesses significant antibacterial activity.
Q & A
Basic Research Question
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to confirm bond lengths, angles, and stereochemistry .
- NMR spectroscopy : 2D experiments (¹H-¹³C HSQC, NOESY) to assign proton environments and confirm spatial proximity of methoxyethyl and triazole groups .
Example data :
| Parameter | Value |
|---|---|
| C-O bond length (X-ray) | 1.42 Å ± 0.02 |
| Triazole ring planarity | RMSD < 0.01 Å |
What analytical methods are optimal for assessing purity and stability under experimental conditions?
Basic Research Question
- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities < 0.1% .
- Thermogravimetric analysis (TGA) : Monitor decomposition above 200°C.
- Stability studies : Accelerated aging at 40°C/75% RH for 4 weeks; analyze via LC-MS for degradation products (e.g., hydrolysis of the carboxamide group) .
What biological mechanisms are hypothesized for this compound, and how can they be tested experimentally?
Advanced Research Question
- Mechanism : Potential modulation of inflammatory pathways (e.g., COX-2 inhibition) or kinase signaling due to structural analogs showing anti-proliferative activity .
- Assays :
- In vitro : MTT assay on cancer cell lines (IC₅₀ determination) .
- Enzyme inhibition : Fluorescence polarization assays for kinase binding (e.g., EGFR).
- Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., PDB: 1M17) .
How can contradictory data in SAR studies for benzofuran-triazole hybrids be resolved?
Advanced Research Question
- Case study : Discrepancies in IC₅₀ values for analogs may arise from assay conditions (e.g., serum concentration). Standardize protocols:
- Use serum-free media for cytotoxicity assays.
- Validate via dose-response curves across 3 independent replicates.
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare potency variations .
What computational strategies are recommended for optimizing the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : Use SwissADME to calculate logP (target: 2–3 for oral bioavailability) and rule out PAINS alerts.
- Solubility enhancement : Introduce polar substituents (e.g., hydroxyl groups) on the methoxyethyl chain while monitoring SAR trade-offs .
How can researchers design experiments to elucidate the role of the methoxyethyl group in bioactivity?
Advanced Research Question
- Synthetic analogs : Prepare derivatives with ethoxyethyl, hydroxyethyl, or unsubstituted ethyl groups.
- Biological testing : Compare IC₅₀ against parent compound in enzyme inhibition assays.
- Structural analysis : Overlay X-ray structures to identify hydrogen-bonding differences .
What methodologies are suitable for studying metabolic pathways in preclinical models?
Advanced Research Question
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS.
- Key metabolites : Look for O-demethylation (methoxyethyl → hydroxyethyl) or triazole ring oxidation .
How can crystallization conditions be optimized for X-ray studies of this compound?
Advanced Research Question
- Solvent screening : Test mixtures of dichloromethane/hexane or ethanol/water.
- Temperature gradient : Slow cooling from 50°C to 4°C over 48 hours.
- Additives : Add 5% DMSO to improve crystal morphology .
What strategies can resolve low yields in scale-up synthesis?
Advanced Research Question
- Process optimization :
- Switch from batch to flow chemistry for CuAAC (residence time: 20 min, 80°C) .
- Use scavenger resins (e.g., QuadraPure™) to remove copper catalysts.
- Yield data :
| Step | Lab Scale Yield | Pilot Scale Yield |
|---|---|---|
| Methoxyethyl attachment | 88% | 72% |
| Triazole formation | 75% | 68% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
